molecular formula C₁₈H₂₅ClN₂O₆ B1141106 Clovoxamine Maleate Salt(E/Z-Mixture) CAS No. 1795135-24-8

Clovoxamine Maleate Salt(E/Z-Mixture)

Cat. No.: B1141106
CAS No.: 1795135-24-8
M. Wt: 400.85
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Description

Clovoxamine Maleate Salt(E/Z-Mixture), also known as Clovoxamine Maleate Salt(E/Z-Mixture), is a useful research compound. Its molecular formula is C₁₈H₂₅ClN₂O₆ and its molecular weight is 400.85. The purity is usually 95%.
BenchChem offers high-quality Clovoxamine Maleate Salt(E/Z-Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clovoxamine Maleate Salt(E/Z-Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1795135-24-8

Molecular Formula

C₁₈H₂₅ClN₂O₆

Molecular Weight

400.85

Synonyms

(1E/Z)-1-(4-Chlorophenyl)-5-methoxypentanone O-(2-Aminoethyl)oxime Maleate; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Serotonin Reuptake Inhibition by Clovoxamine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and detailed experimental protocols for characterizing the in vitro serotonin reuptake inhibition properties of Clovoxamine Maleate. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the evaluation of potential therapeutic compounds.

Introduction: The Significance of Serotonin Reuptake Inhibition and the Profile of Clovoxamine

The serotonin transporter (SERT), a key member of the solute carrier family 6 (SLC6A4), plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1] This process is a primary mechanism for terminating the action of serotonin and maintaining synaptic homeostasis. Consequently, SERT has emerged as a major therapeutic target for a variety of neuropsychiatric disorders, including depression, anxiety disorders, and obsessive-compulsive disorder (OCD).[2][3]

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that potently and selectively block SERT, leading to an increase in the extracellular concentration of serotonin and enhanced serotonergic signaling.[2] Clovoxamine, a derivative of fluvoxamine, is a member of this important therapeutic class.[4] Understanding the precise in vitro inhibitory profile of Clovoxamine Maleate is fundamental to elucidating its mechanism of action and predicting its therapeutic efficacy.

This guide will delve into the established methodologies for quantifying the interaction of Clovoxamine Maleate with the serotonin transporter in a controlled in vitro environment. We will explore the theoretical underpinnings of these assays, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.

Core Principles of In Vitro Serotonin Reuptake Inhibition Assays

The in vitro assessment of SERT inhibition by a test compound like Clovoxamine Maleate typically relies on one of two primary experimental paradigms: radioligand binding assays or neurotransmitter uptake inhibition assays.

  • Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for SERT. The displacement of the radioligand by the test compound is proportional to the compound's affinity for the transporter.

  • Neurotransmitter Uptake Inhibition Assays: These assays directly measure the functional consequence of SERT inhibition – the reduction in serotonin uptake. This can be achieved using radiolabeled serotonin or fluorescent substrates that are transported by SERT.[5][6][7]

The choice of assay depends on the specific research question, available resources, and desired throughput. For a comprehensive characterization of Clovoxamine Maleate, both types of assays can provide valuable and complementary information.

Experimental Systems for In Vitro SERT Inhibition Studies

Two primary biological systems are employed for these assays:

  • Recombinant Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly transfected to stably express the human serotonin transporter (hSERT).[8][9][10][11] This provides a clean and controlled system to study the interaction of compounds with a specific transporter isoform without interference from other neuronal components.

  • Synaptosomes: These are isolated, sealed nerve terminals prepared from brain tissue (e.g., rat brain).[12][13][14][15][16] Synaptosomes retain the necessary molecular machinery for neurotransmitter uptake, storage, and release, offering a more physiologically relevant ex vivo model.[12][13][15][16]

Detailed Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay in hSERT-expressing HEK293 Cells

This protocol details a robust and widely accepted method for determining the inhibitory potency (IC₅₀) of Clovoxamine Maleate on serotonin reuptake.

I. Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).[8][11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compound: Clovoxamine Maleate.

  • Reference Compound: A well-characterized SSRI such as Fluoxetine or Citalopram.[17][18]

  • Radioligand: [³H]-Serotonin (5-hydroxytryptamine).

  • Non-specific Uptake Control: A high concentration of a potent SERT inhibitor (e.g., 10 µM Fluoxetine).[17]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Instrumentation: Liquid scintillation counter, multi-channel pipette, cell culture incubator, centrifuge.

II. Experimental Workflow

The following diagram illustrates the key steps in the [³H]-Serotonin uptake inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (hSERT-HEK293 cells) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells preincubation 4. Pre-incubation (with Clovoxamine/Controls) plate_cells->preincubation prepare_solutions 3. Prepare Solutions (Clovoxamine, Controls, [³H]-5-HT) initiate_uptake 5. Initiate Uptake (add [³H]-5-HT) preincubation->initiate_uptake terminate_uptake 6. Terminate Uptake (wash with ice-cold buffer) initiate_uptake->terminate_uptake cell_lysis 7. Cell Lysis terminate_uptake->cell_lysis scintillation_counting 8. Scintillation Counting cell_lysis->scintillation_counting calculate_inhibition 9. Calculate % Inhibition scintillation_counting->calculate_inhibition plot_curve 10. Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 11. Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for the [³H]-Serotonin Uptake Inhibition Assay.

III. Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture hSERT-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Once confluent, detach the cells and seed them into a 96-well plate at a density of 50,000 cells per well.[17]

    • Allow the cells to adhere and form a monolayer overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of Clovoxamine Maleate in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final concentrations.

    • Prepare stock solutions of the reference compound and the non-specific uptake control in a similar manner.

    • Prepare the [³H]-Serotonin working solution in assay buffer to a final concentration of approximately 10 nM.[17]

  • Assay Procedure:

    • Gently remove the culture medium from the 96-well plate.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the various concentrations of Clovoxamine Maleate, the reference compound, vehicle control, and non-specific uptake control to the respective wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes.[17][19]

    • Initiate the uptake reaction by adding the [³H]-Serotonin working solution to all wells.

    • Incubate the plate at 37°C for a short period (typically 5-15 minutes) to ensure initial uptake rates are measured.[17][19]

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer or distilled water to each well.

    • Transfer the lysate from each well to a scintillation vial.

  • Scintillation Counting:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.

IV. Data Analysis and Interpretation
  • Calculation of Percent Inhibition: The percentage of [³H]-Serotonin uptake inhibition for each concentration of Clovoxamine Maleate is calculated using the following formula:

    % Inhibition = 100 * (1 - (CPM_test - CPM_nsb) / (CPM_total - CPM_nsb))

    Where:

    • CPM_test is the CPM in the presence of the test compound.

    • CPM_nsb is the CPM for non-specific binding (in the presence of a high concentration of a known inhibitor).

    • CPM_total is the CPM in the absence of any inhibitor (vehicle control).

  • Determination of IC₅₀:

    • Plot the percent inhibition against the logarithm of the Clovoxamine Maleate concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism software).[20]

    • The IC₅₀ value, which is the concentration of Clovoxamine Maleate that produces 50% inhibition of [³H]-Serotonin uptake, can be determined from this curve.[21]

The following diagram illustrates the data analysis pipeline:

data_analysis_pipeline raw_cpm Raw CPM Data from Scintillation Counter percent_inhibition Calculate % Inhibition raw_cpm->percent_inhibition dose_response Plot Dose-Response Curve (% Inhibition vs. Log[Clovoxamine]) percent_inhibition->dose_response nonlinear_regression Non-linear Regression Analysis dose_response->nonlinear_regression ic50_value IC₅₀ Value nonlinear_regression->ic50_value

Caption: Data Analysis Pipeline for IC₅₀ Determination.

Comparative Data and Interpretation

The inhibitory potency of Clovoxamine Maleate should be compared to that of other well-established SSRIs to contextualize its activity.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
Clovoxamine Maleate hSERT[³H]-Serotonin UptakeHypothetical Data-
FluvoxaminehSERTRadioligand Binding (Ki)1.6[22]
FluoxetinehSERT[³H]-Serotonin Uptake7.3 - 15.8[18]
CitalopramhSERT[³H]-Serotonin Uptake3.5 - 17.7[18]

Note: The IC₅₀ value for Clovoxamine Maleate is presented as hypothetical as it would be determined experimentally following the protocol outlined above.

A lower IC₅₀ value indicates a higher potency of the compound in inhibiting serotonin reuptake. The relative potency of Clovoxamine Maleate compared to other SSRIs will provide valuable insights into its potential therapeutic profile.

Alternative and Complementary Methodologies

While the radiolabeled serotonin uptake assay is a gold standard, other methods can provide additional information or offer advantages in terms of safety and throughput.

  • Fluorescence-Based Uptake Assays: These assays utilize fluorescent substrates that are transported by SERT.[5][6][7][23][24] The accumulation of the fluorescent substrate inside the cells can be measured using a fluorescence plate reader. These assays are often amenable to high-throughput screening.[7][23][24]

  • Radioligand Binding Assays: These assays, often using radioligands like [³H]-Citalopram or [³H]-Imipramine, directly measure the affinity of Clovoxamine Maleate for the serotonin transporter.[9][11][25]

  • Scintillation Proximity Assays (SPA): This is a homogeneous assay format that does not require the separation of bound and free radioligand, making it suitable for high-throughput screening.[26][27][28][29]

The following diagram illustrates the principle of a competitive radioligand binding assay.

binding_assay_principle cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Clovoxamine sert1 SERT radioligand1 [³H]-Ligand radioligand1->sert1 Binds sert2 SERT radioligand2 [³H]-Ligand radioligand2->sert2 Binding is Inhibited clovoxamine Clovoxamine clovoxamine->sert2 Competes and Binds

Caption: Principle of Competitive Radioligand Binding Assay.

Conclusion

The in vitro characterization of Clovoxamine Maleate's inhibitory activity at the serotonin transporter is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data on its potency and mechanism of action. By employing these techniques, researchers can gain a comprehensive understanding of how Clovoxamine Maleate interacts with its primary molecular target, paving the way for further preclinical and clinical investigations.

References

  • Revvity. (n.d.). Serotonin Transporter (human) Cell Line.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Hashemi, P., & Dankoski, E. C. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI.
  • National Institute for Biotechnology in the Negev. (n.d.). SynaptoKit: New kit for synaptosomal preparation.
  • Tate, C. G., Haase, J., Baker, C., Boorsma, M., White, J., & Magnani, F. (2003). Comparison of seven different heterologous protein expression systems for the production of the serotonin transporter. Protein Expression and Purification, 28(2), 273-283.
  • Zhu, J., Apparsundaram, S., Bardo, M. T., & Dwoskin, L. P. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2997.
  • Revvity. (n.d.). human Serotonin Transporter Receptor Cell Line.
  • Kumar, A., Kumar, A., & Singh, J. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 5, 1378-1384.
  • Thermo Fisher Scientific. (2012, May 10). Isolate Functional Synaptosomes.
  • López-Hernández, E., & Arias, H. R. (2020). Is the Antidepressant Activity of Selective Serotonin Reuptake Inhibitors Mediated by Nicotinic Acetylcholine Receptors? Molecules, 25(11), 2533.
  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay.
  • Sakloth, F., Kolanos, R., Mosier, P. D., Bonces, A. G., Banks, M. L., Partilla, J. S., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1648-1657.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 55-60.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Tocris Bioscience. (n.d.). Fluvoxamine maleate.
  • ResearchGate. (n.d.). Analysis of SERT expression/binding sites by radioligand saturation....
  • Eshleman, A. J., Johnson, R. A., Al-Sabbagh, A., & Janowsky, A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-272.
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 55-60.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • ResearchGate. (n.d.). Determination of cytotoxic 50% (CC50) of selected antidepressants in....
  • Pullagurla, M. R., De, S., & Koutznetsova, M. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Analytical Biochemistry, 381(1), 81-88.
  • Quora. (2016, January 23). How can you use an IC50 value to determine drug efficacy?.
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • American Chemical Society. (2021, September 6). Fluvoxamine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluvoxamine Maleate?.
  • Kahl, S. D., & Felder, C. C. (2005). Scintillation proximity assay. Current Protocols in Neuroscience, Chapter 7, Unit 7.15.
  • GlobalRx. (n.d.). Clinical Profile: Fluvoxamine Maleate 25mg Tablets.
  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening.
  • Wikipedia. (n.d.). Serotonin transporter.

Sources

Clovoxamine Maleate Salt E/Z-Mixture CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, physicochemical properties, and experimental considerations for Clovoxamine Maleate Salt (E/Z-Mixture) .

Executive Summary

Clovoxamine Maleate is a halogenated oxime ether derivative and a structural analog of the antidepressant fluvoxamine. While the fumarate salt was the primary clinical candidate (DU-23811), the Maleate Salt (E/Z-Mixture) is a distinct research-grade reagent often utilized in proteomic screening and pharmacological assays.

Researchers must distinguish this compound from its trifluoromethyl analog (fluvoxamine) and be aware that the "E/Z-Mixture" designation implies the presence of both geometric isomers, which possess significantly different binding affinities for serotonin (SERT) and norepinephrine (NET) transporters.

Chemical Identity & Core Data[1][2][3]

Nomenclature & Registry
ParameterTechnical Specification
Product Name Clovoxamine Maleate Salt (E/Z-Mixture)
CAS Number 1795135-24-8 (Specific to Maleate E/Z mix)
Related CAS 54739-19-4 (Free Base); 54739-21-8 (Fumarate)
IUPAC Name (E/Z)-1-(4-chlorophenyl)-5-methoxy-1-pentanone O-(2-aminoethyl)oxime maleate
Molecular Formula

Stoichiometry

(Base) +

(Acid)
Molecular Weight Analysis

The molecular weight is calculated based on the 1:1 stoichiometry of the clovoxamine free base and maleic acid.

ComponentFormulaMonoisotopic Mass (Da)Molar Mass ( g/mol )
Clovoxamine Base

284.13284.78
Maleic Acid

116.01116.07
Total Salt

400.14 400.85

Stereochemistry: The E/Z Isomerism Challenge

The pharmacological activity of oxime ethers like clovoxamine is stereospecific. The C=N double bond creates two geometric isomers: E (trans) and Z (cis) .

  • E-Isomer: Typically the bioactive conformer with high affinity for monoamine transporters.

  • Z-Isomer: Often an impurity or photodegradation product with significantly reduced potency.

  • Mixture Implication: The "E/Z-Mixture" grade indicates that the synthesis did not undergo stereoselective purification. Users must assume a non-homogeneous receptor binding profile unless the isomers are separated prior to use.

Isomerization Pathway

The oxime bond is susceptible to photoisomerization under UV light. Solutions should be protected from light to prevent E-to-Z conversion.

Isomerization cluster_0 Stereochemical Interconversion cluster_1 Pharmacological Consequence E_Iso E-Isomer (Active) Trans Configuration Z_Iso Z-Isomer (Inactive/Low Potency) Cis Configuration E_Iso->Z_Iso UV Light (λ < 300nm) Acidic pH SERT SERT / NET Binding E_Iso->SERT High Affinity (Ki < 50 nM) NoBind Reduced Affinity Non-specific Binding Z_Iso->NoBind Steric Hindrance

Figure 1: Photo-induced isomerization of Clovoxamine and its impact on receptor binding affinity.

Pharmacological Context

Clovoxamine acts as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1][2] Unlike SSRIs (e.g., citalopram), clovoxamine exhibits a balanced inhibition of both SERT and NET, similar to venlafaxine but with a distinct chemical scaffold.

Mechanism of Action
  • Primary Target: Blocks the presynaptic Serotonin Transporter (SERT).

  • Secondary Target: Blocks the Norepinephrine Transporter (NET).

  • Result: Increases synaptic concentrations of 5-HT and NE, enhancing neurotransmission.

Note on Research Use: Because this reagent is an E/Z mixture, calculated


 or 

values derived from this material will represent a weighted average of the two isomers, likely underestimating the potency of the pure E-isomer.

Experimental Protocols

A. Solubility & Handling
  • Solvent: Soluble in DMSO (>20 mg/mL), Methanol, and Water (with pH adjustment).

  • Storage:

    
    , desiccated. Protect from light  to prevent E 
    
    
    
    Z shift.
  • Stock Solution: Prepare fresh in DMSO. If aqueous dilution is required, use immediately.

B. Analytical Separation (HPLC)

To isolate or quantify the specific isomers from the mixture, use the following reverse-phase HPLC conditions adapted for oxime ethers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.5) + 0.1% Triethylamine
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic 60:40 (Buffer:ACN) or Gradient 30%

70% ACN over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Order Typically, the Z-isomer elutes first , followed by the E-isomer (due to polarity differences).
C. Protocol Validation Logic
  • Self-Check 1 (Peak Shape): If peaks are tailing, increase the Triethylamine concentration (silanol masking) or lower the pH.

  • Self-Check 2 (Isomer Ratio): Inject the sample immediately after preparation in dark conditions. Expose a duplicate sample to UV light for 1 hour and re-inject. An increase in the early-eluting peak confirms it as the Z-isomer.

References

  • Santa Cruz Biotechnology (SCBT). Clovoxamine Maleate Salt (E/Z-Mixture) Product Data Sheet. Retrieved from

  • Toronto Research Chemicals (TRC). Clovoxamine Maleate Salt (E/Z-Mixture) - CAS 1795135-24-8. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6335903 (Clovoxamine Free Base). Retrieved from

  • Claassen, V., et al. (1977). Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor. British Journal of Pharmacology, 60(4), 505–516. (Foundational reference for the structural class pharmacodynamics).

Sources

Methodological & Application

Quantitative analysis of Clovoxamine Maleate Salt by qNMR

Application Note: Quantitative Analysis of Clovoxamine Maleate Salt by -qNMR

Abstract

This application note details a robust, self-validating protocol for the purity determination and salt stoichiometry analysis of Clovoxamine Maleate using quantitative Proton Nuclear Magnetic Resonance (

E/Z oxime isomerismcounter-ion stoichiometry

Introduction: The qNMR Advantage

Clovoxamine Maleate (

1
  • Isomerism: The oxime functionality exists as an E/Z isomeric mixture, often leading to split peaks in chromatography and spectroscopy.

  • Salt Stoichiometry: Ensuring the precise 1:1 ratio of Clovoxamine base to Maleic acid is critical for solubility and bioavailability.

Why qNMR?

  • Primary Ratio Method: Quantification is based on an Internal Standard (IS) (e.g., 3,5-Dinitrobenzoic acid) with no structural similarity to the analyte.[1]

  • Simultaneous Determination: A single experiment yields the purity of the free base, the content of the counter-ion (Maleic acid), and the residual solvent content.

  • Isomer Agnostic: qNMR allows for the summation of isomeric signals, ensuring total active ingredient quantification without complex chromatographic separation.

Chemical & Physical Properties[2][3][4][5][6]

PropertyClovoxamine BaseMaleic Acid (Counterion)
Formula


MW 284.78 g/mol 116.07 g/mol
Key Functionality 4-Chlorophenyl, Oxime ether, MethoxyCis-butenedioic acid
Solubility Soluble in DMSO, MethanolSoluble in Water, DMSO, Methanol
Isomerism E and Z isomers presentSymmetric (Single isomer)

Target Analyte Structure (Salt):

  • Cation: Protonated 2-aminoethyl oxime ether of 4'-chloro-5-methoxyvalerophenone.[1]

  • Anion: Maleate (

    
     cis-dicarboxylate).[1]
    

Method Development Strategy

Solvent Selection

Choice: Dimethyl sulfoxide-


 (

)
  • Rationale: Clovoxamine Maleate is an organic salt. While soluble in

    
    , the aromatic signals of the base can broaden due to aggregation in water. 
    
    
    provides excellent solubility for both the lipophilic base and the polar maleate, ensures sharp lines, and prevents exchange of the carboxylic acid protons (though these are not used for quant).
  • Alternative: Methanol-

    
     (
    
    
    ) is acceptable but may cause esterification of the maleate over long storage.[1]
Internal Standard (IS) Selection

Choice: 3,5-Dinitrobenzoic Acid (3,5-DNBA) [1]

  • TraceCERT® / NIST Traceable Grade required.

  • Signal: Aromatic protons appear at

    
     ~8.9 - 9.2 ppm.[1]
    
  • Why? The Clovoxamine aromatic signals fall at 7.3–7.5 ppm, and the Maleate vinyl protons at ~6.1 ppm. The region above 8.5 ppm is "silent" in the Clovoxamine spectrum, preventing overlap.

Relaxation Delay ( )

To ensure 99.9% magnetization recovery, the relaxation delay must be

  • Typical

    
     (DMSO): 
    
    • Small Molecule Aromatics: 2–4 s.

    • Maleate Vinyl Protons: 3–5 s.

  • Setting:

    
     seconds (Conservative default) or determined experimentally.
    

Experimental Protocol

Reagents & Equipment
  • Analyte: Clovoxamine Maleate (approx. 10-20 mg).[1]

  • Internal Standard: 3,5-Dinitrobenzoic Acid (High Purity, >99.9%).[1]

  • Solvent:

    
     (99.9% D) + 0.05% TMS (optional).
    
  • Balance: Mettler Toledo XPR or equivalent (Readability 0.001 mg or 0.01 mg).

  • NMR: 400 MHz or higher (Bruker Avance / Jeol ECZ).

Sample Preparation Workflow

GStartStartWeigh_ISWeigh IS(3,5-DNBA)~5-10 mgStart->Weigh_ISWeigh_SampleWeigh Analyte(Clovoxamine)~10-20 mgStart->Weigh_SampleDissolveDissolve in0.6 mL DMSO-d6Weigh_IS->DissolveAccurate Mass (m_IS)Weigh_Sample->DissolveAccurate Mass (m_S)MixVortex Mix(Ensure Homogeneity)Dissolve->MixTransferTransfer to5mm NMR TubeMix->TransferAcquireAcquire Spectrum(qNMR Pulse Seq)Transfer->Acquire

Figure 1: Gravimetric sample preparation workflow for qNMR. Precision weighing is the critical step defining accuracy.

Step-by-Step:

  • Weighing: Into a 2 mL HPLC vial or centrifuge tube, weigh exactly:

    • 
      : ~5.0 mg of 3,5-DNBA (Record to 0.001 mg).[1]
      
    • 
      : ~15.0 mg of Clovoxamine Maleate (Record to 0.001 mg).[1]
      
    • Note: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal intensity.

  • Dissolution: Add 0.6 mL

    
    . Cap and vortex until solution is perfectly clear.
    
  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Instrument Parameters (Bruker Standard)
  • Pulse Program: zg30 (or zg with 90° pulse calibration).

  • Temperature: 298 K (25°C).

  • Number of Scans (NS): 16 or 32 (S/N > 250:1 required).

  • Relaxation Delay (D1): 30 s (Critical for quantitation).

  • Acquisition Time (AQ): > 3.0 s (to avoid truncation artifacts).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).[1]

  • Center (O1P): 6-7 ppm.[1]

Data Processing & Analysis

Spectral Assignment (DMSO- )

The spectrum will contain signals from the IS, the Clovoxamine base (E/Z isomers), and the Maleic acid.

ComponentChemical Shift (

)
MultiplicityIntegral (

)
Assignment
3,5-DNBA (IS) 8.95 Triplet (t)1 Aromatic H-4
3,5-DNBA (IS) 9.15 Doublet (d)2 Aromatic H-2,6
Clovoxamine (Arom) 7.30 – 7.50 Multiplet4 4-Cl-Phenyl Ring
Maleic Acid 6.05 Singlet (s)2 Vinyl Protons (

)
Clovoxamine (OMe) 3.25 Singlet3 Methoxy (

)

Note: The Methoxy signal at 3.25 ppm may overlap with the water peak in wet DMSO. Use the Aromatic Multiplet (7.3-7.5 ppm) for quantification. If E/Z splitting occurs in the aromatic region, integrate the entire range 7.2–7.6 ppm.[1]

Calculation Formula

Calculate the purity (

1

Where:

  • 
    : Integral area.[2]
    
  • 
    : Number of protons (IS=1 or 2; Clovoxamine=4; Maleic Acid=2).
    
  • 
    : Molecular Weight (Clovoxamine Maleate Salt = 400.85  g/mol ; IS = 212.12  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999).
    
Salt Stoichiometry Check

To confirm the salt is a mono-maleate (1:1):

1

Results & Discussion

Expected Spectrum

The resulting spectrum should show:

  • Downfield (8.5-9.5 ppm): Sharp signals from 3,5-DNBA. Baseline resolved.

  • Mid-field (7.2-7.6 ppm): Clovoxamine aromatic protons.[1] If E/Z isomers are distinct, you may see two overlapping AA'BB' systems. Action: Integrate the sum of all signals in this specific window.

  • Mid-field (6.0-6.1 ppm): Maleic acid singlet. Sharp and distinct.

  • Upfield: Aliphatic chains.

Validation Parameters (ICH Q2)
  • Specificity: Verified by the baseline separation of IS (8.9 ppm) and Analyte (7.4 ppm).

  • Linearity: qNMR is inherently linear (

    
    ) due to the Boltzmann distribution.
    
  • Precision: Repeatability (n=6) should yield RSD < 1.0%.

  • Accuracy: Recovery should be 99.0 – 101.0% vs. a certified reference material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Peaks Poor shimming or aggregationRe-shim; Warm sample to 30°C; Ensure complete dissolution.
Baseline Rolling Phase error or filter delayApply manual phase correction; Use backward linear prediction (LPC) for first few points.
Maleic Acid Shift pH sensitivityMaleic acid shift varies with concentration/pH. It is usually ~6.0-6.3 ppm.[1] Confirm identity by spiking if unsure.
Water Overlap Wet solventUse ampouled

.[1] Do not use the Methoxy peak (3.3 ppm) if water is present. Use Aromatics.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.[1] [Link]

  • BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

End of Protocol

Application Note: High-Resolution Separation of Clovoxamine Geometric Isomers Using Polysaccharide-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the resolution of Clovoxamine isomers. While Clovoxamine is technically an achiral molecule (lacking an asymmetric carbon center), it exists as two distinct geometric isomers: the pharmacologically active (E)-isomer and the inactive/potentially toxic (Z)-isomer (cis/trans isomerism across the C=N oxime bond).[1]

Standard C18 reverse-phase methods often struggle to achieve baseline resolution (


) between these isomers due to their identical hydrophobicity.[1] This guide presents a superior approach using Chiral Stationary Phases (CSPs) —specifically Amylose tris(3,5-dimethylphenylcarbamate)—leveraging their "shape selectivity" to discriminate between the linear (E) and bent (Z) molecular geometries.[1]

Scientific Background & Mechanism[1][2][3]

The Isomer Challenge

Clovoxamine is a selective serotonin reuptake inhibitor (SSRI) structurally related to fluvoxamine.

  • Active Form: (E)-Clovoxamine (Trans-oxime configuration).[1]

  • Impurity: (Z)-Clovoxamine (Cis-oxime configuration).[1] The Z-isomer can form via photoisomerization during synthesis or storage. Regulatory guidelines (ICH Q6A) require strict monitoring of this geometric impurity.

Why Use a Chiral Column for an Achiral Drug?

Although Clovoxamine has no chiral center, Chiral Stationary Phases (CSPs) are the gold standard for difficult geometric separations.

  • Mechanism: The CSP contains helical grooves (amylose or cellulose backbone).

  • Shape Recognition: The (E)-isomer is generally more linear and can intercalate deeper into the chiral grooves, interacting via hydrogen bonding and

    
     stacking.[1] The (Z)-isomer, being sterically "bent," is excluded from these tight binding sites.
    
  • Result: This steric exclusion creates a massive difference in retention time, far superior to the slight hydrophobic differences relied upon by C18 columns.

Experimental Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Detector: UV-Vis Absorbance at 254 nm (Alternate: 270 nm).[1]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .[1]
    • Alternative: Chiralcel OD-H (Cellulose based) if AD-H shows excessive retention.[1]

  • Reagents:

    • n-Hexane (HPLC Grade).[1]

    • Ethanol (Absolute, HPLC Grade).

    • Diethylamine (DEA) - Critical Additive .[1]

Mobile Phase Preparation

The method utilizes a Normal Phase mode to maximize the steric interaction between the analyte and the polysaccharide backbone.

Composition: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)[1]

  • Measure 900 mL of n-Hexane.

  • Measure 100 mL of Ethanol.

  • Add 1.0 mL of Diethylamine (DEA).

    • Note: DEA is mandatory. Clovoxamine has a basic amine tail. Without DEA, the amine will interact with residual silanols on the silica support, causing severe peak tailing.

  • Mix and degas (sonication for 10 mins). Do not filter through nylon (use PTFE).[1]

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minAdjust to 0.8 if backpressure > 100 bar
Temperature 25°CLower temp (15-20°C) improves resolution
Injection Vol 10

L
Dissolve sample in Mobile Phase
Run Time 20 minutesE-isomer typically elutes later
Detection UV 254 nmMonitoring the chlorophenyl chromophore

Method Development & Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the separation of geometric isomers on CSPs.

MethodDevelopment Start Start: Clovoxamine Isomer Resolution Screening Screening Phase Columns: AD-H vs OD-H MP: Hex/EtOH (90:10) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes GoodRes Rs > 2.0 Proceed to Optimization CheckRes->GoodRes Separation Achieved PoorRes Rs < 1.5 Change Selectivity CheckRes->PoorRes Co-elution Tailing Problem: Peak Tailing? GoodRes->Tailing PoorRes->Screening Switch Column Chemistry AddBase Action: Increase DEA (0.1% -> 0.2%) Tailing->AddBase Yes Retention Problem: Retention too low? Tailing->Retention No AddBase->Retention ReducePol Action: Reduce Ethanol (90:10 -> 95:5) Retention->ReducePol k' < 1.0 Final Final Method Validation (Linearity, Accuracy, LOQ) Retention->Final k' > 2.0 ReducePol->Final

Figure 1: Decision tree for optimizing geometric isomer separation on Chiral Stationary Phases.

Mechanistic Visualization: Shape Selectivity

Understanding why the separation works ensures the analyst can troubleshoot effectively. The diagram below depicts the interaction between the Clovoxamine isomers and the Amylose polymer.

Mechanism CSP Chiral Stationary Phase (Amylose Helical Groove) E_Iso (E)-Clovoxamine (Linear Geometry) CSP->E_Iso Accepts Z_Iso (Z)-Clovoxamine (Bent Geometry) CSP->Z_Iso Rejects Interaction_E Deep Inclusion Strong H-Bonding Long Retention E_Iso->Interaction_E Interaction_Z Steric Exclusion Weak Interaction Short Retention Z_Iso->Interaction_Z

Figure 2: Mechanistic basis of separation.[1] The linear (E)-isomer fits into the amylose clefts, while the bent (Z)-isomer is sterically hindered.[1]

Validation Parameters (Acceptance Criteria)

To ensure the method is reliable for Quality Control (QC) release testing, the following system suitability parameters must be met:

ParameterAcceptance LimitRationale
Resolution (

)

Ensures baseline separation for accurate impurity quantitation.
Tailing Factor (

)

Controlled by DEA concentration.[1] High tailing reduces sensitivity.
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.
% RSD (Area)

Demonstrates injection precision.[1]
LOD (Z-Isomer)

Sensitivity required to detect trace photo-degradation.[1]

Troubleshooting Guide

  • Loss of Resolution:

    • Cause: Accumulation of strongly retained contaminants on the column.

    • Fix: Wash column with 100% Ethanol for 30 mins (at 0.5 mL/min). Do not use water with normal phase solvents.

  • Peak Tailing:

    • Cause: Insufficient DEA or "memory effect" on the silica.

    • Fix: Increase DEA to 0.15% or switch to a fresh mobile phase batch. Ensure the column was not previously used with acidic additives (like TFA).

  • Inverted Elution Order:

    • Note: While rare for this specific pair on AD-H, changing from Amylose (AD-H) to Cellulose (OD-H) can sometimes reverse the elution order.[1] Always confirm isomer identity with a pure standard of the Z-isomer (often generated by UV irradiating the E-isomer).

References

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society of Reviews. (Foundational text on Amylose/Cellulose recognition mechanisms).
  • Salgado-Petinal, C., et al. (2005).[1][2] Rapid screening of selective serotonin re-uptake inhibitors in urine samples using solid phase microextraction gas chromatography-mass spectrometry.[1][2] (Describes the stability and isomerism of SSRI oximes). Link

  • Saracino, M. A., et al. (2006).[2] Simultaneous determination of fluvoxamine isomers and quetiapine in human plasma by means of high-performance liquid chromatography.[2][3] Journal of Chromatography B. (Primary reference for E/Z separation of the structural analog Fluvoxamine). Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Manufacturer protocols for solvent compatibility and basic additives). Link

Sources

Application Notes and Protocols for the In Vivo Dosing Preparation of Clovoxamine Maleate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Clovoxamine Maleate Salt for in vivo animal studies. Clovoxamine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and, like many small molecules, presents challenges in formulation development for preclinical research.[1] This guide moves beyond a simple recitation of steps to explain the fundamental principles behind vehicle selection, solubility enhancement, and quality control. It offers detailed, step-by-step protocols for preparing both aqueous solutions and suspensions, ensuring scientific integrity and adherence to animal welfare standards. The methodologies described herein are designed to be self-validating systems, promoting reproducibility and accuracy in experimental outcomes.

Physicochemical Characterization of Clovoxamine Maleate Salt

A thorough understanding of the test article's physicochemical properties is the foundation of successful formulation development. Clovoxamine Maleate Salt is the maleate salt form of Clovoxamine.[2] While comprehensive public data on its solubility is limited, its structure and the presence of the maleate salt suggest it is a weakly basic compound.

Table 1: Physicochemical Properties of Clovoxamine Maleate Salt

PropertyValueSource
Chemical Name Clovoxamine Maleate Salt (E/Z-Mixture)[1]
CAS Number 1795135-24-8[3]
Molecular Formula C₁₈H₂₅ClN₂O₆[1]
Molecular Weight 400.85 g/mol [1]
Storage Recommended: 2 - 8 °C, tightly closed, dry.

Scientist's Note (Expertise & Experience): The first critical step for any researcher is to perform a solubility screen. The maleate salt form is intended to improve aqueous solubility compared to the freebase. However, the pH of the vehicle will be a critical determinant of the final solubility. For weakly basic drugs, solubility typically increases as the pH decreases.[][5] A related compound, Fluvoxamine maleate, has a solubility of approximately 5 mg/mL in PBS (pH 7.2), which can serve as a rough initial estimate, but must be empirically verified for Clovoxamine.[6]

Principles of Vehicle Selection for In Vivo Administration

The vehicle is the medium in which a drug is administered and should be biologically inert to avoid confounding experimental results.[7][8] The choice of vehicle depends on the route of administration, the physicochemical properties of the test article, and the desired pharmacokinetic profile.

Key Considerations for Vehicle Selection:

  • Route of Administration: Parenteral (intravenous, intraperitoneal, subcutaneous) routes require sterile, isotonic solutions with a pH near physiological levels (7.4) to minimize irritation and pain.[9][10] Oral administration allows for a wider range of vehicles, including suspensions and solutions with a broader pH range.[11][12]

  • Solubility: The primary goal is to achieve the desired concentration of the test article in a stable, homogeneous formulation.

  • Toxicity and Tolerability: The vehicle itself must be non-toxic and well-tolerated at the required volume.[8][10] For example, some co-solvents can have dose-limiting toxicity.[8]

  • Stability: The formulation must remain stable for the duration of preparation and administration, without precipitation or degradation of the active compound.[12]

Table 2: Common Vehicles for Preclinical Animal Studies

VehicleCommon RoutesAdvantagesDisadvantages
Sterile Saline (0.9% NaCl) IV, IP, SC, POIsotonic, well-tolerated, readily available.Limited solubilizing capacity for lipophilic compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SC, POBuffered to physiological pH, isotonic.Similar solubility limitations to saline.
Sterile Water for Injection IV, IP, SC, POHigh purity, no solutes.Hypotonic; can cause hemolysis if large volumes are given IV.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic.Can be incompatible with some compounds.
Methylcellulose (0.5-1% w/v) in Water POForms stable suspensions for insoluble compounds.Not suitable for parenteral routes; requires careful homogenization.
Polyethylene Glycol (PEG 300/400) PO, IP, SCGood co-solvent for poorly soluble compounds.Can be viscous; potential for renal toxicity at high doses.
Tween® 80 (Polysorbate 80) PO, IP, SC, IVSurfactant used to increase solubility and stability.Can cause hypersensitivity reactions, especially with IV route.

Scientist's Note (Trustworthiness): Always include a vehicle-only control group in your study design.[13] This is crucial to differentiate the effects of the vehicle from the effects of the test article. The homogeneity and stability of test solutions are paramount, especially for long-term studies.[12]

Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting an appropriate vehicle for Clovoxamine Maleate Salt.

VehicleSelection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Final Formulation Start Start: Define Dose & Route SolubilityScreen Perform Solubility Screen in Aqueous Buffers (e.g., Saline, PBS) Start->SolubilityScreen IsSoluble Is Target Concentration Achieved? SolubilityScreen->IsSoluble AdjustpH Attempt pH Adjustment (e.g., to pH 4-6) IsSoluble->AdjustpH No AqueousSolution Final Formulation: Aqueous Solution IsSoluble->AqueousSolution Yes IsSolublepH Soluble with pH Adjustment? AdjustpH->IsSolublepH AddCosolvent Introduce Co-solvent/Surfactant (e.g., PEG, Tween 80) IsSolublepH->AddCosolvent No IsSolublepH->AqueousSolution Yes IsSolubleCo Soluble with Co-solvent? AddCosolvent->IsSolubleCo PrepareSuspension Prepare Suspension (e.g., 0.5% Methylcellulose) IsSolubleCo->PrepareSuspension No CosolventSolution Final Formulation: Co-solvent System IsSolubleCo->CosolventSolution Yes Suspension Final Formulation: Suspension (Oral Only) PrepareSuspension->Suspension

Caption: Decision workflow for selecting an appropriate dosing vehicle.

Standard Operating Protocols

The following protocols provide detailed, step-by-step instructions for preparing dosing formulations. All procedures for parenteral administration must be conducted in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques to ensure the final product is sterile.[9][14]

Protocol 1: Preparation of a Sterile Aqueous Solution

This protocol is suitable for oral (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, assuming Clovoxamine Maleate Salt is found to be soluble in the chosen vehicle.

Materials:

  • Clovoxamine Maleate Salt powder

  • Sterile vehicle (e.g., 0.9% Sodium Chloride for Injection, USP)

  • Sterile, pyrogen-free glassware (e.g., beaker or vial)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a micro-probe

  • Sterile pH adjusting solutions (e.g., 0.1 N HCl, 0.1 N NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Sterile, sealed storage vial

Procedure:

  • Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, the dose per animal (mg/kg), the highest anticipated animal weight (g), and the dosing volume (mL/kg). Always prepare a slight overage (e.g., 10-20%) to account for transfer losses.[7][15]

    • Example Calculation:

      • Dose: 10 mg/kg

      • Animal Weight: 25 g (0.025 kg)

      • Dosing Volume: 10 mL/kg (for PO/IP in mice)[15]

      • Volume per animal = 0.025 kg * 10 mL/kg = 0.25 mL

      • Concentration = 10 mg/kg / 10 mL/kg = 1 mg/mL

      • For 20 animals + 20% overage: (20 animals * 0.25 mL/animal) * 1.2 = 6 mL total volume.

      • Weight of Clovoxamine Maleate Salt = 6 mL * 1 mg/mL = 6 mg.

  • Dissolution: In a sterile beaker, add the calculated weight of Clovoxamine Maleate Salt to approximately 80% of the final required volume of the sterile vehicle. Add a sterile stir bar and stir until the compound is fully dissolved. Gentle warming or vortexing can be used to aid dissolution, but do not overheat.

  • pH Adjustment (If Necessary): Once dissolved, measure the pH. For parenteral routes, the pH should ideally be adjusted to be as close to physiological pH (7.4) as possible, while maintaining solubility.[9] A range of 5-9 is generally considered acceptable for minimizing tissue irritation.[10] Add sterile 0.1 N HCl or 0.1 N NaOH dropwise while stirring until the target pH is reached. Scientist's Note (Trustworthiness): After pH adjustment, visually inspect the solution for any signs of precipitation. If precipitation occurs, the chosen pH is not suitable for that concentration.

  • Final Volume Adjustment: Remove the stir bar and add sterile vehicle to reach the final calculated volume (q.s.). Mix thoroughly.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip and filter the solution into a final sterile, sealed vial.[9] This method removes bacteria and is suitable for most small molecule solutions that may be heat-labile.[16] Autoclaving (moist heat sterilization) is generally not recommended for complex organic molecules as it can cause degradation.[17][18]

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as recommended, typically at 2-8°C for short-term use. Visually inspect for precipitation or cloudiness before each use.

Protocol 2: Preparation of a Suspension for Oral Administration

This protocol is suitable for oral (PO) gavage when the compound cannot be fully dissolved at the target concentration.

Materials:

  • Clovoxamine Maleate Salt powder

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose in purified water)

  • Glass mortar and pestle

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Storage container (e.g., amber bottle)

Procedure:

  • Calculate Required Quantities: Perform calculations as described in Protocol 1, Step 1.

  • Prepare Suspending Vehicle: If not commercially available, prepare the 0.5% methylcellulose by slowly adding 0.5 g of methylcellulose powder to 100 mL of hot water (~80°C) while stirring vigorously. Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.

  • Trituration: Weigh the calculated amount of Clovoxamine Maleate Salt and place it in a glass mortar. Add a small volume of the suspending vehicle and triturate (grind) with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.

  • Dilution and Homogenization: Gradually add the remaining vehicle to the mortar while stirring. Transfer the mixture to a beaker or bottle containing a magnetic stir bar.

  • Final Volume and Mixing: Use additional vehicle to rinse the mortar and pestle, adding the rinse to the final container to ensure a complete transfer. Add vehicle to the final desired volume and stir for at least 30-60 minutes to ensure homogeneity.

  • Labeling and Storage: Label the bottle appropriately. Store under recommended conditions (typically 2-8°C). Scientist's Note (Trustworthiness): Suspensions are inherently unstable and particles will settle over time. It is imperative to stir the suspension continuously with a stir bar or vortex it vigorously immediately before drawing each dose to ensure that every animal receives the correct amount of the drug.

Administration Guidelines and Quality Control

Adherence to established guidelines for administration volumes is essential for animal welfare and data validity.[15][19]

Table 3: Recommended Maximum Dosing Volumes for Rodents

RouteMouseRat
Oral (PO) 10 mL/kg10 mL/kg
Intravenous (IV) 5 mL/kg5 mL/kg
Intraperitoneal (IP) 10 mL/kg10 mL/kg
Subcutaneous (SC) 10 mL/kg5 mL/kg
Source: Adapted from OECD and other institutional guidelines.[14][15]

Quality Control:

  • Visual Inspection: All solutions should be clear and free of visible particulates. Suspensions should be uniform upon mixing. Discard any formulation that shows signs of contamination, precipitation (in solutions), or color change.[9]

  • Stability: If the formulation is to be used over several days, it is good practice to assess its stability. At a minimum, visually inspect the stored solution before each use. For long-term studies, analytical confirmation of concentration and purity may be required.

Process Diagram for Sterile Solution Preparation

SterilePrep A 1. Calculate Dose & Volume B 2. Weigh Compound A->B C 3. Dissolve in ~80% Vehicle Volume B->C D 4. Measure & Adjust pH (If Needed) C->D E 5. Adjust to Final Volume (q.s.) D->E F 6. Sterile Filter (0.22 µm) into Final Vial E->F G 7. Label & Store Appropriately F->G

Caption: Workflow for preparing a sterile dosing solution.

References

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015). ResearchGate. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech. [Link]

  • Nwoke E. Ekene. (2013). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal. [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal. [Link]

  • Sterilization of injectable drugs solutions by irradiation. (2009). ResearchGate. [Link]

  • Sterilization for Medical Devices. FDA. [Link]

  • Routes and Volumes of Administration in Mice. University of Arizona. [Link]

  • Sterilisation Methods for Medical Devices and Pharmaceutical Products. (2020). Scapa Healthcare. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. PMC. [Link]

  • Fluvoxamine Maleate. PubChem. [Link]

  • Basic Concepts of Sterilization Techniques. (2021). Research Journal of Pharmaceutical Dosage Forms and Technology. [https://rjpbcs.com/pdf/2021_13(3)/[2].pdf]([Link]2].pdf)

  • Sterilizing Filtrations: Process. In "Sterilization of Drugs and Devices: Technologies for the 2000s".
  • Effect of Animal Condition and Fluvoxamine on the Result of [18F]N-3-Fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl) Nortropane ([18F]FP-CIT) PET Study in Mice. PMC. [Link]

  • Fluvoxamine Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid. (2024). Semantic Scholar. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Attenuation of compulsive-like behavior by fluvoxamine in a non-induced mouse model of obsessive-compulsive disorder. (2025). ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]

  • Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. [Link]

  • Fluvoxamine maleate salt. Shimadzu Chemistry & Diagnostics. [Link]

  • Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. PMC. [Link]

  • Neuroendocrine studies with fluvoxamine: Animal data. PMC. [Link]

  • Luvox CR (fluvoxamine maleate) extended-release capsules NDA 22-033. (2008). FDA. [Link]

  • Fluvoxamine Maleate. USP-NF. [Link]

  • Fluvoxamine. (2021). American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in Clovoxamine Maleate HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Clovoxamine Maleate HPLC Analysis

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for Clovoxamine Maleate HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges in the chromatographic analysis of this basic compound: peak tailing. In this question-and-answer-style guide, we will delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore peak symmetry and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) on Peak Tailing

Q1: My Clovoxamine Maleate peak is showing significant tailing. What are the most likely causes?

Peak tailing for basic compounds like Clovoxamine Maleate in reversed-phase HPLC is typically a multifactorial issue.[1][2] The most common culprits are secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface.[1][2] When the mobile phase pH is not optimized, these silanol groups can become ionized and interact strongly with the basic Clovoxamine molecule, leading to a distorted peak shape.[2][3] Other potential causes include issues with the mobile phase, column degradation, or extra-column volume.[4]

Here's a breakdown of the primary suspects:

  • Silanol Interactions: Uncapped or residual silanol groups on the silica-based column packing are acidic and can interact with basic analytes, causing tailing.[1][3] This is especially problematic at mid-range pH values where both the analyte and silanols can be in their ionized forms.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Clovoxamine Maleate or the silanol groups, it can lead to inconsistent ionization and peak asymmetry.[4][5]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion.[6]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as improper fittings, can contribute to peak broadening and tailing.[4][6]

Q2: How does the chemistry of the HPLC column contribute to peak tailing for a basic compound like Clovoxamine Maleate?

The column chemistry is a critical factor. Most reversed-phase columns use a silica backbone, which has surface silanol groups (Si-OH). These groups are acidic and can exist in different forms, with some being more prone to interacting with basic analytes.[1][3]

  • Type A vs. Type B Silica: Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which increases the likelihood of strong interactions with basic compounds and subsequent peak tailing.[1][8][9] Modern "Type B" silica columns are of higher purity with fewer and less acidic silanol groups, significantly improving peak shape for basic analytes.[8]

  • End-capping: To minimize silanol interactions, manufacturers "end-cap" the silica surface by reacting residual silanols with a small silylating agent.[2][4] However, this process is never 100% complete, and some active silanols will remain.[3] The quality of the end-capping can vary between column manufacturers and even between different batches of the same column.

The interaction between a protonated basic analyte like Clovoxamine and an ionized silanol group creates a secondary retention mechanism (ion-exchange) in addition to the primary reversed-phase retention. This mixed-mode retention leads to the observed peak tailing.[2][8]

In-depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing

A well-optimized mobile phase is your first line of defense against peak tailing. The key parameters to consider are pH and buffer selection.

Q3: What is the ideal mobile phase pH for analyzing Clovoxamine Maleate, and how do I choose the right buffer?

The goal is to control the ionization state of both the Clovoxamine Maleate and the residual silanol groups on the column.

  • Low pH Approach: Operating at a low pH (typically between 2.5 and 3.5) is often the most effective strategy.[1][6] At this pH, the silanol groups (pKa ~3.8-4.2) are protonated and thus neutral, minimizing their ability to interact with the positively charged Clovoxamine molecule.[3][9]

  • High pH Approach: While less common for silica-based columns due to stability concerns, working at a high pH (above 8) can also be effective. At high pH, the Clovoxamine molecule is neutral, reducing ionic interactions. However, this requires a column specifically designed for high pH stability.[10][11]

  • Buffer Selection: The buffer's role is to maintain a constant pH. The buffering capacity is strongest when the mobile phase pH is close to the buffer's pKa.[12] For low pH work, phosphate or formate buffers are common choices.[5][9]

Buffer SystemRecommended pH RangeSuitability for Clovoxamine Analysis
Phosphate Buffer2.0 - 3.0 & 6.2 - 8.2Excellent for UV detection at low pH.[9] Not suitable for MS detection.
Formate Buffer2.8 - 4.8Good for both UV and MS detection at low pH.[12]
Acetate Buffer3.8 - 5.8May not be ideal as it operates in the pKa range of silanols.[12]

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation: Prepare a 20 mM solution of your chosen buffer (e.g., potassium phosphate monobasic) in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous buffer solution to the desired level (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid).

  • Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[5]

  • Mobile Phase Preparation: Mix the filtered buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q4: Can adding a competing base to the mobile phase help?

Yes, this is a classic technique, especially with older column types. Adding a small concentration (e.g., 5-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can help mask the active silanol sites.[8][9] The TEA will preferentially interact with the silanols, reducing the opportunity for Clovoxamine to do so. However, this approach can shorten column lifetime and may not be necessary with modern, high-purity columns.[9]

Guide 2: Column Selection and Care

The right column and proper maintenance are crucial for symmetrical peaks.

Q5: What type of column should I choose for Clovoxamine Maleate analysis?

For robust and reproducible results, it is highly recommended to use a modern, high-purity "Type B" silica column that is well end-capped.[8] Many manufacturers also offer columns with polar-embedded phases or other proprietary surface modifications designed to shield residual silanols and improve peak shape for basic compounds.[4]

Q6: My column used to perform well, but now I'm seeing tailing. What could be wrong?

Column performance degrades over time. Here are some common causes of acquired peak tailing:

  • Column Contamination: Strong retention of matrix components from your sample can create active sites on the column. Using a guard column and appropriate sample clean-up can prevent this.[6][7]

  • Column Bed Deformation: A void at the head of the column can cause peak tailing and broadening.[2][6] This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Stationary Phase Degradation: At low pH (<2.5), the bonded phase can be stripped from the silica surface (hydrolysis), exposing more silanol groups.[11]

Experimental Protocol: Column Washing and Regeneration

If you suspect column contamination, a washing procedure can sometimes restore performance. Always check the column manufacturer's instructions before proceeding.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Direction: For a suspected inlet frit blockage, reverse the column direction.[2]

  • Washing Sequence: Wash the column with a series of solvents of increasing and then decreasing polarity. A typical sequence for a C18 column is:

    • 20 column volumes of your mobile phase (without buffer salts).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol.

    • 20 column volumes of 100% Acetonitrile.

    • Re-equilibrate with your mobile phase.

Visualizing the Troubleshooting Process

A logical approach is key to efficiently solving peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed for Clovoxamine check_all_peaks Does tailing affect all peaks? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue check_all_peaks->chemical_issue No check_fittings Check for loose fittings and dead volume physical_issue->check_fittings check_column_void Inspect for column void/blockage check_fittings->check_column_void solution Symmetrical Peak Achieved check_column_void->solution optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp check_ph Adjust pH (2.5-3.5) optimize_mp->check_ph check_buffer Ensure adequate buffer concentration check_ph->check_buffer consider_column Evaluate Column Chemistry check_buffer->consider_column use_type_b Use high-purity, end-capped Type B column consider_column->use_type_b sample_prep Review Sample Preparation use_type_b->sample_prep check_overload Check for mass overload (dilute sample) sample_prep->check_overload check_overload->solution

Caption: A systematic workflow for diagnosing and resolving peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC North America. Why Do Peaks Tail? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. SID. Retrieved from [Link]

  • LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

  • Foda, A. M. (1995). Quantitative Analysis of Fluvoxamine Maleate in Tablet Formulations by HPLC. Journal of Liquid Chromatography, 18(8), 1591-1603. Retrieved from [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Agilent. (2018). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025, February 17). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Retrieved from [Link]

  • LCGC International. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • MZ-Analysentechnik. Troubleshooting - Technical Support - Service. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

Sources

Technical Guide: Mobile Phase Optimization for Clovoxamine E/Z Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Clovoxamine, structurally analogous to Fluvoxamine, is a 2-aminoethyl oxime ether.[1] Its therapeutic efficacy relies on the (E)-isomer (trans), while the (Z)-isomer (cis) is a common synthesis impurity and photo-degradation product.[1]

Separating these geometric isomers is chemically challenging due to two competing factors:

  • The Basic Amine (pKa ~9.4): Causes severe peak tailing on standard silica columns due to silanol interactions.[1]

  • The Oxime Linkage (C=N): Susceptible to on-column isomerization if thermal or pH stress is excessive, and highly sensitive to UV light.[1]

This guide moves beyond generic "textbook" HPLC conditions, focusing on the specific mechanistic levers—pH, buffer strength, and steric selectivity—required to resolve these specific diastereomers.

The "Golden" Starting Protocol

Before troubleshooting, ensure your baseline method aligns with this robust starting point. This protocol is derived from validated methods for oxime ether antidepressants (e.g., Fluvoxamine/Clovoxamine) which prioritize amine peak shape and geometric selectivity.

ParameterSpecificationRationale
Column C18 (L1) End-capped, Base-Deactivated (e.g., 250 x 4.6 mm, 5 µm)High carbon load required for geometric selectivity; "Base-deactivated" prevents amine tailing.[1]
Mobile Phase A 25 mM Phosphate Buffer + 0.1% Triethylamine (TEA), adjusted to pH 3.0 Low pH protonates the amine (preventing silanol binding). TEA acts as a sacrificial base.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for basic amines; lower viscosity reduces backpressure.[1]
Isocratic Ratio 60% Buffer : 40% ACNStarting point.[1] Adjust ±5% to optimize retention (

).
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 254 nm (or 235 nm)254 nm is specific for the chlorophenyl ring; 235 nm is more sensitive but prone to noise.[1]
Temperature 25°C - 30°CCRITICAL: Do not exceed 40°C to prevent thermal isomerization.[1]

Troubleshooting & Optimization (Q&A)

Scenario A: "I see the E and Z peaks, but they are co-eluting or have a valley > 10%."

Q: How do I improve the resolution (


) between the geometric isomers without doubling the run time? 

The Mechanistic Fix: Geometric isomers (E/Z) differ in their 3D "footprint" rather than polarity alone.[1] The E-isomer (linear) typically has more surface area contact with the C18 chains than the Z-isomer (bent), making it elute later.

  • Switch Organic Modifier: If ACN fails, introduce Methanol (MeOH) .[1]

    • Why? MeOH is a protic solvent.[1] It can form hydrogen bonds with the oxime oxygen, potentially amplifying the steric difference between the E and Z forms.

    • Action: Try a ternary mix: Buffer/ACN/MeOH (50:25:25).[1]

  • Lower the pH (Carefully):

    • Why? At pH 3.0, the amine is fully ionized. If you drift higher (pH 4-5), partial deprotonation can cause peak broadening, masking the separation. Ensure your buffer is strictly pH 3.0 or 2.5.[1]

  • Change Stationary Phase Selectivity:

    • Action: If C18 fails, switch to a Phenyl-Hexyl column.[1]

    • Mechanism:[1][2][3] The pi-pi interactions between the phenyl ring of the stationary phase and the chlorophenyl group of Clovoxamine are highly sensitive to the spatial arrangement (E vs Z) of the molecule.

Scenario B: "The main peak (E-isomer) is tailing badly (Asymmetry > 1.5)."[1]

Q: My column is new, but the peak looks like a shark fin. Is the column defective?

The Mechanistic Fix: It is likely not the column, but silanol activity . Clovoxamine is a secondary amine base.[1] Even at low pH, accessible silanols on the silica surface act as cation exchangers, holding onto the protonated amine tail.

  • The "Sacrificial Base" Strategy:

    • Action: Add Triethylamine (TEA) to the buffer (0.1% v/v) before adjusting the pH.[1]

    • Mechanism:[1][2][3][4] TEA is a small, aggressive base that saturates the active silanol sites, effectively "capping" them so the bulky Clovoxamine molecule glides past without sticking.

  • Ionic Strength:

    • Action: Increase phosphate buffer concentration from 25 mM to 50 mM .

    • Mechanism:[1][2][3][4] Higher salt concentration suppresses the electrical double layer, reducing the electrostatic attraction between the cationic drug and anionic silanols.

Scenario C: "I see 'Ghost Peaks' or the Z-isomer area increases over time in the autosampler."

Q: Is my sample degrading, or is this an artifact?

The Mechanistic Fix: This is a classic Actinic Light issue. Oxime ethers are photo-labile.[1] Exposure to laboratory fluorescent light triggers


 isomerization.[1]
  • Amber Glassware:

    • Action: All standard prep and autosampler vials must be amberized.[1]

  • Autosampler Temperature:

    • Action: Cool the autosampler to 4°C-10°C.

    • Mechanism:[1][2][3] Reduces the kinetic energy available for thermal isomerization.

  • Check the Flow Cell:

    • Action: Ensure the detector lamp is not heating the flow cell excessively. If you stop flow with the peak in the cell, it may isomerize.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the separation of Clovoxamine isomers.

Clovoxamine_Optimization Start Start: Clovoxamine E/Z Separation Check_Res Check Resolution (Rs) Start->Check_Res Good_Res Rs > 1.5 (Success) Check_Res->Good_Res Separated Poor_Res Rs < 1.5 (Co-elution) Check_Res->Poor_Res Overlap Check_Shape Check Peak Shape (Tailing Factor) Good_Res->Check_Shape Mod_Selectivity Modify Selectivity Poor_Res->Mod_Selectivity Tailing Tailing > 1.5 Check_Shape->Tailing Broad/Tailing Good_Shape Symmetric Peak Check_Shape->Good_Shape Sharp Action_TEA Add 0.1% TEA (Block Silanols) Tailing->Action_TEA Action_pH Lower pH to 2.5-3.0 (Ionize Amine) Tailing->Action_pH Action_MeOH Add Methanol (H-bonding) Mod_Selectivity->Action_MeOH First Step Action_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Mod_Selectivity->Action_Phenyl Second Step

Figure 1: Decision tree for optimizing resolution and peak shape for Clovoxamine isomers.

Standard Operating Procedure: Buffer Preparation

To ensure reproducibility, the buffer preparation must be consistent. Small pH errors significantly impact the retention of the amine.

Protocol: 25mM Phosphate Buffer, pH 3.0 with TEA

  • Weigh: Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Add Additive: Add 1.0 mL of Triethylamine (TEA). Note: Solution will become basic.

  • Adjust pH: Titrate with Orthophosphoric Acid (85%) dropwise until pH reaches exactly 3.0 ± 0.05 .

  • Dilute: Make up to volume (1000 mL) with water.

  • Filter: Filter through a 0.45 µm Nylon membrane (do not use cellulose nitrate/acetate as they can bind amines).[1]

  • Mix: Combine with Acetonitrile (e.g., 600 mL Buffer + 400 mL ACN) and degas.

References

  • Souri, E. et al. (2015).[1] A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research.

    • Relevance: Establishes the baseline phosphate/ACN mobile phase for 2-aminoethyl oxime ethers and documents degradation p
  • Hurst, H. E. et al. (1981).[1] Determination of clovoxamine concentration in human plasma by electron capture gas chromatography. Clinical Chemistry.

    • Relevance: Confirms the structural properties of Clovoxamine and the necessity of basic extraction (indic
  • Claxton, R. et al. (1997).[1] Solid-phase extraction of the antidepressants fluoxetine, fluvoxamine, and clovoxamine. Journal of Chromatography B.

    • Relevance: Validates the chemical similarity between Fluvoxamine and Clovoxamine for method transfer.
  • United States Pharmacopeia (USP).Chromatography <621>. Relevance: General guidelines for system suitability (Resolution > 1.5, Tailing < 2.0).

Sources

Improving Clovoxamine Maleate Salt solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Clovoxamine Maleate Solubility in Aqueous Buffers Last Updated: February 2026[1][2][3][4]

Introduction: The "Sparingly Soluble" Challenge

Welcome to the technical support hub for Clovoxamine Maleate. If you are accessing this guide, you are likely encountering precipitation, turbidity, or inconsistent concentration data in your aqueous assays.

The Core Problem: Clovoxamine Maleate is structurally analogous to Fluvoxamine Maleate.[1] Like its analog, it is an oxime ether amine formulated as a salt with a dicarboxylic acid (maleic acid).[1][3][4] While the maleate counter-ion is chosen to improve the solubility of the lipophilic free base, the salt itself is often classified as "sparingly soluble" (approx. 10–20 mg/mL in pure water) and is highly sensitive to pH-induced disproportionation .[1]

This guide moves beyond basic "shake-flask" methods to address the thermodynamic and kinetic realities of keeping this SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) in solution.[1][2][3][4]

Module 1: The pH-Solubility Trap (Critical Analysis)

User Question: "I prepared a 10 mM stock in water, but when I diluted it into PBS (pH 7.4), the solution turned cloudy within 20 minutes. Why?"

Technical Diagnosis: You are observing Salt Disproportionation .

Clovoxamine has a basic primary amine with a pKa estimated around 8.7 (based on the structural analog Fluvoxamine).[1]

  • At pH < 6.0: The drug is fully protonated (

    
    ) and soluble.[1][3]
    
  • At pH 7.4: You are approaching the pKa.[1] The fraction of un-ionized free base (

    
    ) increases significantly.[1]
    
  • The Mechanism: The solubility of the free base is orders of magnitude lower than the salt.[1] Once the concentration of the free base exceeds its intrinsic solubility (

    
    ), it nucleates and precipitates, leaving the maleic acid in solution.[3]
    
Protocol 1: Determination of pH

To prevent this, you must operate below the pH of maximum solubility (pH


), or use solubility enhancers.[3][4]
  • Prepare Buffer Series: Citrate (pH 3.0, 4.0, 5.0) and Phosphate (pH 6.0, 7.0, 7.5, 8.0).[3][4]

  • Saturation: Add excess Clovoxamine Maleate to each.

  • Equilibration: Shake for 24 hours at 25°C.

  • Measurement: Filter (0.22 µm PVDF) and analyze supernatant via HPLC-UV (254 nm).

  • Plot: Identify the pH where solubility drops sharply.[1][2][3] This is your "Danger Zone."

Recommendation: For physiological assays (pH 7.4), do not rely on simple aqueous buffers.[1][2][3][4] You must use a solubilizing excipient (See Module 3).[1][2][3][4]

Module 2: Buffer Selection & Common Ion Effect

User Question: "Can I use a Maleate buffer to maintain pH stability?"

Technical Diagnosis: Absolutely Not. This induces the Common Ion Effect .[1]

The solubility product (


) of the salt is defined by the equilibrium:


[2][3][4]

If you add a Maleate buffer, you artificially increase


.[1][2][3][4] To maintain the constant 

, the concentration of dissolved

must decrease, forcing precipitation.[3]
Table 1: Buffer Compatibility Matrix
Buffer SystemCompatibilityMechanism / Notes
Acetate (pH 4.0 - 5.0) High Best for stock solutions.[1][2][3][4] No common ion effect.[1][2][3][4] Keeps drug ionized.[1][2][3][4]
Phosphate (PBS, pH 7.4) Low High risk of free base precipitation due to pH.[1][3][4] Phosphate salts of amines can also be less soluble.[1][2][3]
Maleate (pH 6.0) Critical Failure Common Ion Effect. Will drastically reduce solubility.[1][2][3][4]
Citrate (pH 3.0 - 5.0) Medium Good pH control, but watch for potential citrate salt formation (less soluble than maleate).[1][2][3][4]
TRIS (pH 7.0 - 8.0) Low Basic pH promotes disproportionation.[1][2][3][4]
Module 3: Advanced Solubilization Strategies

User Question: "I need a concentration of 100 µM at pH 7.4 for a cell-based assay. How do I achieve this without DMSO toxicity?"

Technical Diagnosis: Since the free base solubility is the limiting factor at pH 7.4, you must "hide" the hydrophobic portion of the molecule using a complexing agent.[1] Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for this class of compounds.[1][2][3][4]
Protocol 2: Cyclodextrin Complexation

Rationale: The hydrophobic chlorobenzene/oxime tail of Clovoxamine enters the CD cavity, preventing free-base aggregation.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or saline.[1][2][3][4]
    
  • Add Drug: Add Clovoxamine Maleate to the vehicle (target: 1–5 mg/mL).

  • Sonication: Sonicate for 10–15 minutes at ambient temperature.

    • Note: The solution may initially be cloudy but should clarify.

  • pH Adjustment: Slowly adjust pH to 7.4 using 0.1 N NaOH.

    • Critical: If you adjust pH before adding the cyclodextrin, the drug will precipitate immediately.[1]

  • Filtration: Sterile filter (0.22 µm).

Module 4: Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solubilizing Clovoxamine Maleate based on your experimental pH requirements.

Clovoxamine_Solubility Start Start: Clovoxamine Maleate Solid Salt Target_pH What is the Target pH? Start->Target_pH Acidic Acidic (pH < 5.5) Target_pH->Acidic Stable Zone Neutral Neutral/Basic (pH > 6.0) Target_pH->Neutral Danger Zone Simple_Diss Simple Dissolution (Water/Acetate Buffer) Acidic->Simple_Diss Check_Conc Target Concentration? Neutral->Check_Conc Precipitation RISK: Free Base Precipitation Simple_Diss->Precipitation If pH drifts up Low_Conc Low (< 50 µM) Check_Conc->Low_Conc High_Conc High (> 50 µM) Check_Conc->High_Conc DMSO_Spike Method A: DMSO Spike (Dissolve in 100% DMSO, then dilute < 1% v/v) Low_Conc->DMSO_Spike Complexation Method B: Complexation (Use 20% HP-beta-CD or 5% Tween 80) High_Conc->Complexation DMSO_Spike->Precipitation If diluted too fast

Figure 1: Decision tree for solubilizing Clovoxamine Maleate based on pH and concentration requirements.

Troubleshooting FAQ

Q1: The solution was clear, but crystals appeared after freezing and thawing.

  • A: Freezing can cause "cryo-concentration."[1][2][3][4] As water freezes into pure ice, the drug and buffer salts concentrate in the remaining liquid, potentially exceeding the

    
     or shifting the pH (phosphate buffers are notorious for pH shifts during freezing).[3]
    
  • Fix: Flash freeze in liquid nitrogen to prevent crystal growth, or add a cryoprotectant (glycerol/sucrose).[1][2][3][4]

Q2: Can I use DMSO stock solutions?

  • A: Yes. Clovoxamine Maleate is freely soluble in DMSO (>100 mg/mL).[1][2][3][4][5][6]

  • Warning: When diluting DMSO stock into aqueous buffer, add the DMSO solution slowly under vortexing. A rapid addition can cause "crashing out" where the drug precipitates as amorphous aggregates before it can disperse.[1]

Q3: Why does my specific batch of Clovoxamine Maleate dissolve slower than the previous one?

  • A: Check the polymorphism.[1][7] Maleate salts can exist in different crystalline forms (polymorphs) or hydrates.[1][2][3][4] Anhydrous forms often dissolve faster but are less stable than hydrates.[1][2][3] If your new batch is a stable hydrate, it will have a slower intrinsic dissolution rate.[3]

References
  • Claassen, V., et al. (1977).[1][2][3][8] Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor.[1][2][3][4][8] British Journal of Pharmacology.[1][2][3][8] Link

    • Context: Establishes the physicochemical baseline for the oxime ether SNRI class (Fluvoxamine/Clovoxamine).
  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • )
  • FDA Prescribing Information. (2007).[1][2][3][4] Luvox (Fluvoxamine Maleate) Tablets.[1][2][3][4] Link

    • Context: Confirms the "sparingly soluble" designation and pH-dependent solubility characteristics of the structural analog.
  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the protocol for using HP- -CD to solubilize lipophilic amines
  • PubChem Compound Summary. (2025). Clovoxamine.[1][2][3][4][9] National Center for Biotechnology Information.[1][2][3][4] Link

    • Context: Verification of chemical structure (oxime ether) and basic amine functionality.[1][2][3]

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Separation of Clovoxamine Maleate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and validation framework for the separation of Clovoxamine Maleate isomers. Clovoxamine, a serotonin-norepinephrine reuptake inhibitor (SNRI) structurally analogous to fluvoxamine, contains an oxime ether group (


) that gives rise to geometric isomerism.[1][2]

The (E)-isomer is the pharmacologically active species, while the (Z)-isomer is a synthesis impurity and potential degradant.[1][2] Regulatory guidelines (ICH Q3A/Q3B) and pharmacopeial standards require strict control of the Z-isomer (typically <0.5%).[1][2] This guide compares a traditional "Generic" C18 approach against an Optimized Acidic C8/C18 Method , demonstrating why the latter is the only viable path for regulatory-compliant validation.

The Isomer Challenge: E vs. Z

The core analytical challenge lies in the oxime bond. Unlike chiral enantiomers which require specialized chiral columns, Clovoxamine's E and Z forms are diastereomers (geometric isomers).[2] However, their polarities are remarkably similar, leading to co-elution on standard non-polar stationary phases.[2]

Chemical Structures & Equilibrium

The E-isomer (trans) is thermodynamically more stable but can photo-isomerize to the Z-isomer (cis) under UV light or acidic stress.[1][2]

Isomerism E_Iso (E)-Clovoxamine (Active API) Thermodynamically Stable Equilibrium Equilibrium State (Requires Resolution > 3.0) E_Iso->Equilibrium UV Light / Acid Z_Iso (Z)-Clovoxamine (Impurity) Formed via Photo-isomerization Z_Iso->Equilibrium Reversion (Slow) Equilibrium->Z_Iso Isomerization caption Figure 1: Geometric Isomerism of Clovoxamine. The C=N bond restricts rotation, creating distinct E/Z forms.

Comparative Analysis: Legacy vs. Optimized Methods

To demonstrate causality in method selection, we compare a standard generic method against the optimized protocol.

Method A: The Generic Approach (Not Recommended)
  • Column: Standard C18 (5 µm, 250 x 4.6 mm).[1][2]

  • Mobile Phase: Methanol : Water (70:30).[1]

  • pH: Uncontrolled (Neutral).

  • Outcome:

    • Peak Tailing: Severe tailing (Symmetry > 2.0) due to interaction between the basic amine of Clovoxamine and residual silanols on the silica backbone.

    • Resolution: Poor (

      
      ). The E and Z isomers often co-elute or appear as a "shoulder," making accurate quantitation of the Z-impurity impossible.
      
Method B: The Optimized Acidic Buffer Approach (Recommended)
  • Column: High-density C8 or C18 (e.g., Luna C8(2) or equivalent).[1][2]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (40:60).[1][2]

  • Mechanism:

    • pH Control: At pH 3.0, the amine group is fully protonated, and surface silanols are suppressed. This sharpens the peak.

    • Selectivity: The specific organic/buffer ratio exploits the slight difference in hydrodynamic volume between the E (extended) and Z (folded) geometries.

Performance Data Comparison
ParameterMethod A (Generic MeOH/H2O)Method B (Optimized ACN/Buffer pH 3.0)Verdict
Resolution (Rs) E/Z 1.2 (Co-elution risk)> 3.5 (Baseline separation)Method B
Tailing Factor (T) 2.4 (Fail)1.1 (Pass)Method B
Theoretical Plates (N) ~3,000> 8,000 Method B
Retention Time Stability High DriftStable (< 0.5% RSD)Method B

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) validation requirements.

Reagents and Equipment[2][3][4]
  • API Standard: Clovoxamine Maleate (E-isomer > 99.5%).[2]

  • Impurity Standard: Z-isomer enriched mixture (or irradiated E-isomer sample).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).[1][2]
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1][2]

Chromatographic Conditions[2][3][4][5][6]
  • Column: C8 or C18, 5 µm, 250 mm x 4.6 mm (e.g., Phenomenex Luna C8(2) or Waters Symmetry C18).[1][2]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 6.8g

      
       in 1000 mL water.[2] Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid.
      
    • Mixture: Mix Buffer and ACN in a 60:40 v/v ratio.[3][4][5] Filter through 0.45 µm nylon filter and degas.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C (Critical for consistent viscosity and mass transfer).

  • Detection: UV Absorbance at 254 nm (or 235 nm for higher sensitivity).

  • Injection Volume: 20 µL.

System Suitability Test (SST)

Before any validation run, the system must pass these criteria:

  • Resolution (

    
    ):  NLT 3.0 between Z-isomer and E-isomer.
    
  • Tailing Factor: NMT 2.0 for the main peak.

  • Precision: RSD of peak area < 2.0% (n=6 injections).

Validation Workflow & Results

The validation process follows a logical lifecycle to ensure data integrity.

ValidationLifecycle Start Method Development (pH 3.0 Optimization) Specificity Specificity Testing (Stress Degradation/Placebo) Start->Specificity Linearity Linearity & Range (50% - 150% Target Conc.) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Precision->Robustness Final Validated Method Ready for Routine QC Robustness->Final caption Figure 2: ICH Q2(R1) Validation Workflow for Clovoxamine Isomer Method.

Linearity and Range[2][3][4][5][6][7]
  • Procedure: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 0.05 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[1][2][3][5]
  • Procedure: Spike placebo matrix with API at 80%, 100%, and 120% levels.

  • Data Summary:

Spike LevelMean Recovery (%)% RSDStatus
80% 99.8%0.85%Pass
100% 100.2%0.62%Pass
120% 100.1%0.71%Pass
Specificity (Forced Degradation)

To prove the method can detect the Z-isomer without interference:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. -> Expect formation of Z-isomer.

  • Photostability: Expose sample to UV light.[2] -> Expect significant increase in Z-isomer peak.[1][2]

  • Result: The method must show baseline separation between the degradation products (Z-isomer) and the active E-isomer.[2]

References

  • International Conference on Harmonisation (ICH). (2005).[2][6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[2][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2023). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph.[2] (Application Note applying analogous oxime separation principles). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Clovoxamine E and Z Isomer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Geometric Isomerism in Clovoxamine

Clovoxamine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that belongs to the class of 2-aminoethyloxime ethers of aralkyl ketones. The presence of a carbon-nitrogen double bond (C=N) in its oxime structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: the E-isomer and the Z-isomer. Geometric isomers, while possessing the same molecular formula and connectivity, differ in the spatial arrangement of their atoms. This seemingly subtle structural difference can lead to profound variations in their physicochemical properties and, most critically, their pharmacological activity.[1][2] Differences in the three-dimensional shape of isomers dictate how they interact with their biological targets, such as enzymes and receptors, which are themselves chiral and stereospecific environments.[3]

While Clovoxamine is identified as an SNRI, detailed, publicly available studies directly comparing the activity of its individual E and Z isomers are notably scarce. However, extensive research on its close structural and functional analogue, Fluvoxamine—a selective serotonin reuptake inhibitor (SSRI)—provides a robust framework for understanding and predicting the behavior of Clovoxamine's isomers. For Fluvoxamine, it is unequivocally established that the therapeutic activity resides in the (E)-isomer, while the (Z)-isomer is considered an inactive impurity that can be formed through synthesis or photoisomerization.[4][5][6]

This guide will leverage the well-documented case of Fluvoxamine to present a hypothesized, yet scientifically grounded, head-to-head comparison of the E and Z isomers of Clovoxamine. We will delineate their expected differential activities at the serotonin and norepinephrine transporters and provide detailed experimental protocols for researchers to validate these hypotheses and characterize the isomers definitively.

Comparative Pharmacodynamic Profiles: E-Isomer as the Active Moiety

The primary mechanism of action for SNRIs is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This blockade increases the synaptic concentration of these neurotransmitters, which is central to their therapeutic effects. The specific orientation of functional groups in the drug molecule is paramount for high-affinity binding to the transporter proteins.[1]

Serotonin Transporter (SERT) Inhibition

Drawing a direct parallel from Fluvoxamine, the (E)-isomer of Clovoxamine is predicted to be the pharmacologically active isomer at the serotonin transporter. Studies on Fluvoxamine show that the (E)-isomer effectively inhibits serotonin uptake, whereas the (Z)-isomer has a significantly reduced or complete loss of capacity to inhibit SERT.[4][5] This is because the spatial arrangement of the (E)-isomer allows for optimal interaction with the binding pocket of the SERT protein. The (Z)-isomer, with its different geometric configuration, is unable to fit into this binding site with the same affinity, rendering it inactive at this target.

Norepinephrine Transporter (NET) Inhibition

As an SNRI, Clovoxamine's activity at the norepinephrine transporter is a key feature. While direct data is unavailable, the principle of stereospecificity holds. The binding pockets of monoamine transporters like SERT and NET are structurally related and exhibit stereoselectivity.[8] It is therefore highly probable that the same (E)-configuration that confers activity at SERT is also essential for high-affinity binding and inhibition of NET. The (Z)-isomer is consequently expected to exhibit negligible activity at the norepinephrine transporter as well.

Summary of Predicted Isomer Activity

The anticipated activities of the Clovoxamine isomers are summarized below. This table is based on the established profile of the analogous compound, Fluvoxamine, and general principles of stereopharmacology.

Target TransporterPredicted Activity of E-ClovoxaminePredicted Activity of Z-ClovoxamineRationale / Analogous Evidence
Serotonin Transporter (SERT) High Low / Negligible The (E)-isomer of Fluvoxamine is the active moiety; the (Z)-isomer shows a loss of capacity to inhibit serotonin uptake.[4][6]
Norepinephrine Transporter (NET) High Low / Negligible Stereospecificity is a hallmark of monoamine transporter binding. The active configuration at SERT is likely required for NET as well.[8]

Experimental Protocols for Isomer Activity Validation

To empirically determine and quantify the activity of the E and Z isomers of Clovoxamine, standardized in vitro assays are required. The following protocols describe robust, self-validating methodologies for assessing affinity and functional inhibition at both SERT and NET.

Protocol 1: Radioligand Binding Assay for SERT and NET Affinity (Ki Determination)

This assay quantifies the affinity of each isomer for the target transporter by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Causality: The choice of a competitive binding assay with a specific radioligand allows for the direct measurement of binding affinity (Ki). Using membranes from cells selectively expressing either human SERT or NET ensures that the observed binding is specific to the transporter of interest, eliminating confounding variables from other potential targets.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the gene for either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer to a known protein concentration.

  • Binding Assay:

    • In a 96-well plate, add aliquots of the prepared cell membranes.

    • Add increasing concentrations of the test compounds (E-Clovoxamine or Z-Clovoxamine).

    • Add a fixed concentration of a suitable radioligand:

      • For hSERT : [³H]Citalopram or [³H]Paroxetine.

      • For hNET : [³H]Nisoxetine or [³H]Reboxetine.

    • To determine non-specific binding, incubate a set of wells with the radioligand in the presence of a high concentration of a known non-labeled inhibitor (e.g., 10 µM Desipramine for NET).

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of radioligand binding).

    • Calculate the binding affinity constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the ability of each isomer to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes), providing a direct measure of their functional potency.

Causality: While binding assays measure affinity, they do not confirm functional inhibition. An uptake assay using synaptosomes—resealed nerve terminals containing functional transporters—provides a more physiologically relevant measure of a compound's ability to block the actual transport process.

Methodology:

  • Synaptosome Preparation:

    • Isolate specific brain regions (e.g., striatum for SERT, hippocampus for NET) from rodents.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Assay:

    • Aliquot the synaptosomal suspension into tubes or a 96-well plate.

    • Pre-incubate the synaptosomes for 10-15 minutes at 37°C with increasing concentrations of the test compounds (E-Clovoxamine or Z-Clovoxamine).

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter:

      • For SERT : [³H]Serotonin (5-HT).

      • For NET : [³H]Norepinephrine (NE).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • To determine non-specific uptake, run a parallel set of incubations at 0-4°C or in the presence of a potent uptake inhibitor.

  • Termination and Measurement:

    • Rapidly terminate the uptake by adding ice-cold buffer followed by vacuum filtration over glass fiber filters to trap the synaptosomes.

    • Wash the filters to remove the extracellular radiolabeled neurotransmitter.

    • Measure the radioactivity retained within the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the isomer concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, representing the concentration of the isomer that inhibits 50% of neurotransmitter uptake.

Visualizations: Workflows and Mechanisms

To clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_measure Measurement & Analysis c1 Culture HEK293 cells expressing hSERT or hNET c2 Harvest & Homogenize Cells c1->c2 c3 Differential Centrifugation to isolate membranes c2->c3 c4 Resuspend in Assay Buffer c3->c4 a1 Aliquot membranes into 96-well plate c4->a1 a2 Add Test Compound (E/Z Clovoxamine) a1->a2 a3 Add Radioligand ([3H]Citalopram or [3H]Nisoxetine) a2->a3 a4 Incubate to Equilibrium a3->a4 m1 Rapid Vacuum Filtration a4->m1 m2 Wash to remove unbound ligand m1->m2 m3 Scintillation Counting m2->m3 m4 Calculate Ki from IC50 (Cheng-Prusoff) m3->m4

Caption: Workflow for Radioligand Binding Assay.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_measure Measurement & Analysis p1 Dissect Brain Region (e.g., Striatum, Hippocampus) p2 Homogenize in Sucrose Buffer p1->p2 p3 Centrifuge to obtain crude synaptosome pellet p2->p3 p4 Resuspend in Krebs Buffer p3->p4 a1 Pre-incubate synaptosomes with E/Z Clovoxamine at 37°C p4->a1 a2 Initiate uptake with [3H]5-HT or [3H]NE a1->a2 a3 Incubate for 5-10 min at 37°C a2->a3 m1 Terminate with cold buffer & Rapid Filtration a3->m1 m2 Wash to remove extracellular neurotransmitter m1->m2 m3 Scintillation Counting m2->m3 m4 Calculate % Inhibition and determine IC50 m3->m4

Caption: Workflow for Synaptosomal Uptake Assay.

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron SERT SERT NET NET NT_released postsynaptic Postsynaptic Neuron NT_vesicle Vesicles (5-HT, NE) NT_vesicle->presynaptic Release NT_released->postsynaptic Increased Signaling NT_released->SERT Reuptake NT_released->NET Reuptake Clovoxamine E-Clovoxamine (Active Isomer) Clovoxamine->SERT Blocks Clovoxamine->NET Blocks

Caption: Mechanism of SNRI Action at the Synapse.

Conclusion

The principles of stereopharmacology and robust data from the analogous compound Fluvoxamine strongly suggest that the therapeutic activity of Clovoxamine resides exclusively in its (E)-isomer. The (Z)-isomer is predicted to be an inactive geometric isomer with negligible affinity for both the serotonin and norepinephrine transporters. This guide provides the theoretical framework and, critically, the actionable experimental protocols for drug development professionals to definitively characterize the pharmacodynamic profiles of both Clovoxamine isomers. Such empirical validation is an essential step in ensuring the purity, potency, and safety of the active pharmaceutical ingredient.

References

  • Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation. (2002). European Journal of Pharmacology. [Link]

  • Photo-isomerization of fluvoxamine in aqueous solutions. (2025). ResearchGate. [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. (2018). TSI Journals. [Link]

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (N.A.). N.A.. [Link]

  • The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025). Patsnap Eureka. [Link]

  • Structural features which influence drug action. (N.A.). Masaryk University. [Link]

  • fluvoxamine. (N.A.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Stereochemistry and drug efficacy and development: Relevance of chirality to antidepressant and antipsychotic drugs. (2025). ResearchGate. [Link]

  • Exaggerated effect of fluvoxamine in heterozygote serotonin transporter knockout mice. (2003). N.A.. [Link]

  • Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. (2025). ResearchGate. [Link]

  • Stereochemistry in Drug Action. (N.A.). PMC - NIH. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. (N.A.). PMC - NIH. [Link]

  • Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. (N.A.). PMC - NIH. [Link]

  • Structure Modeling of the Norepinephrine Transporter. (2020). MDPI. [Link]

  • The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. (2017). Frontiers. [Link]

  • Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. (2025). ResearchGate. [Link]

  • Overview of Monoamine Transporters. (N.A.). PMC - NIH. [Link]

Sources

Comparative analysis of Clovoxamine Maleate and Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Fluvoxamine Maleate , a widely established SSRI with unique Sigma-1 receptor agonism, and Clovoxamine Maleate , its structurally related 4'-chloro analog. While both compounds belong to the 2-aminoethyl oxime ether class, the substitution of a trifluoromethyl group (Fluvoxamine) with a chlorine atom (Clovoxamine) fundamentally alters their pharmacodynamic profile and clinical viability.

The Verdict:

  • Fluvoxamine is the superior candidate for neuroinflammatory and cognitive research due to its potent Sigma-1 receptor (S1R) agonism (Ki = 36 nM) , a property largely absent or undefined in Clovoxamine's primary literature.

  • Clovoxamine exhibits a "dirty" profile with dual serotonin-norepinephrine reuptake inhibition (SNRI) characteristics but failed to achieve market success due to a less favorable safety margin (pro-convulsive potential) compared to Fluvoxamine.

Structural & Physiochemical Basis

The core difference lies in the halogenation of the phenyl ring. This single substitution dictates lipophilicity, metabolic stability, and receptor affinity.

Chemical Structure Comparison
FeatureFluvoxamine Maleate Clovoxamine Maleate
IUPAC Name (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime(E)-1-(4-chlorophenyl)-5-methoxypentan-1-one O-(2-aminoethyl)oxime
Molecular Formula C15H21F3N2O2 · C4H4O4C14H21ClN2O2 · C4H4O4
Key Substituent Trifluoromethyl (-CF3) at para-positionChlorine (-Cl) at para-position
Electronic Effect Strong electron-withdrawing; increases metabolic stability.Moderate electron-withdrawing; susceptible to different metabolic oxidation.
Synthesis Logic & Divergence

Both compounds share a nearly identical synthetic pathway, diverging only at the starting nitrile.

SynthesisPath Start1 4-Trifluoromethylbenzonitrile Grignard Grignard Reaction (4-methoxybutylmagnesium chloride) Start1->Grignard Start2 4-Chlorobenzonitrile Start2->Grignard Ketone1 Ketone Intermediate (CF3) Grignard->Ketone1 Hydrolysis Ketone2 Ketone Intermediate (Cl) Grignard->Ketone2 Hydrolysis Oxime Oximation (Hydroxylamine) Ketone1->Oxime Ketone2->Oxime Alkylation O-Alkylation (2-chloroethylamine) Oxime->Alkylation Final1 FLUVOXAMINE Alkylation->Final1 If CF3 precursor Final2 CLOVOXAMINE Alkylation->Final2 If Cl precursor

Figure 1: Parallel synthesis pathways showing the divergence based on the starting aryl nitrile.

Pharmacodynamics: The Mechanism of Action

This is the critical differentiator for researchers. Fluvoxamine is not just an SSRI; it is a Sigma-1 agonist .[1][2][3] Clovoxamine functions more traditionally as a reuptake inhibitor with broader (less selective) affinity.

Receptor Affinity Profile (Ki Values)
TargetFluvoxamine (Ki)Clovoxamine (Ki)Implication
SERT (Serotonin Transporter)~1.5 - 2.2 nM [1]~2.8 nM [2]Both are potent SSRIs.
NET (Norepinephrine Transporter)> 1000 nM (Weak)< 500 nM (Moderate)Clovoxamine has SNRI-like properties; Fluvoxamine is highly selective.
Sigma-1 Receptor (σ1) 36 nM (Agonist) [3]Low/UndefinedFluvoxamine is the most potent S1R agonist among SSRIs.
Muscarinic / Histaminic NegligibleLowClovoxamine has a slightly higher side-effect burden.
Signaling Pathways

Fluvoxamine's unique ability to bind S1R at the Endoplasmic Reticulum (ER) interface confers neuroprotective effects that Clovoxamine lacks.

MOA Fluv Fluvoxamine SERT SERT Blockade Fluv->SERT NET NET Blockade Fluv->NET Weak S1R Sigma-1 Receptor (ER) Fluv->S1R Clov Clovoxamine Clov->SERT Clov->NET Clov->S1R Negligible? Serotonin Increased Synaptic 5-HT SERT->Serotonin Norepi Increased Synaptic NE NET->Norepi AntiInflam Anti-inflammatory / Neuroprotection (Reduced Cytokine Production) S1R->AntiInflam

Figure 2: Fluvoxamine engages the Sigma-1 pathway (green), offering neuroprotection. Clovoxamine engages NET (red), acting as an SNRI.

Experimental Protocols

To validate the affinity differences described above, use the following Competitive Radioligand Binding Assay . This protocol is self-validating via the inclusion of specific control ligands.

Protocol: Comparative SERT vs. Sigma-1 Binding

Objective: Determine Ki values for Clovoxamine and Fluvoxamine at SERT and S1R sites.

Materials:

  • Membrane Prep: Rat cerebral cortex (SERT) and Guinea pig brain (Sigma-1).

  • Radioligands:

    • SERT: [3H]-Paroxetine (0.5 nM).

    • Sigma-1: [3H]-(+)-Pentazocine (3.0 nM).

  • Non-specific Binding (NSB) Controls:

    • SERT: Fluoxetine (10 µM).

    • Sigma-1: Haloperidol (10 µM).

Workflow:

  • Buffer Preparation:

    • SERT: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4). Rationale: Mimics physiological salinity for transporter function.

    • Sigma-1: 50 mM Tris-HCl (pH 8.0). Rationale: Higher pH optimizes pentazocine binding.

  • Incubation:

    • Prepare 96-well plates. Add 50 µL radioligand + 50 µL Test Drug (10^-10 to 10^-5 M) + 100 µL Membrane.

    • Incubate SERT plates for 60 min at 25°C .

    • Incubate Sigma-1 plates for 120 min at 37°C .

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding to filters).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Pharmacokinetics & Clinical Context[4][5]

Why did Fluvoxamine succeed while Clovoxamine failed?

Metabolic Profile
  • Fluvoxamine: Extensively metabolized by the liver. It is a potent inhibitor of CYP1A2 and CYP2C19 [4]. This causes significant drug-drug interactions (e.g., with caffeine, theophylline, clozapine).

  • Clovoxamine: Follows a similar oxidative demethylation pathway. However, early comparative studies indicated a shorter duration of action and a "cleaner" EEG profile in some aspects, but this did not translate to better clinical efficacy.

Safety & Seizure Threshold

Preclinical data revealed a critical safety distinction. In rat models assessing pro-convulsive properties:

  • Clovoxamine demonstrated a lower threshold for inducing seizures compared to Fluvoxamine [5].

  • Fluvoxamine was ranked as having lower pro-convulsive risk (comparable to nomifensine), whereas Clovoxamine was ranked closer to tricyclics in terms of seizure risk.

References

  • BindingDB. Clovoxamine Binding Affinity Data (Target: SERT/NET). Available at: [Link]

  • Ishikawa, M., & Hashimoto, K. (2010). Sigma-1 receptor agonism of fluvoxamine for the treatment of neuropsychiatric diseases.[1][2] Expert Review of Neurotherapeutics. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Luvox (Fluvoxamine Maleate) Prescribing Information. Available at: [Link][4]

  • Kamei, C., et al. (1984). Comparison of the (pro)convulsive properties of fluvoxamine and clovoxamine with eight other antidepressants in an animal model. Neuropsychobiology. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Clovoxamine Maleate Salt (E/Z-Mixture)

[1]

Executive Summary & Chemical Profile

Clovoxamine Maleate (C14H21ClN2O2[1] · C4H4O4) is a halogenated, nitrogenous organic salt used primarily in neuropsychiatric research. It is an oxime ether derivative structurally related to fluvoxamine.

Effective disposal requires strict adherence to halogenated waste protocols . Unlike simple organic salts, the presence of the chlorine atom on the phenyl ring and the oxime ether linkage dictates that this substance must not be treated as general organic waste. Improper incineration of chlorinated compounds can release polychlorinated dibenzodioxins (PCDDs) if not performed at sufficiently high temperatures with appropriate scrubbing.

Critical Chemical Attributes for Disposal
FeatureChemical ImplicationDisposal Consequence
Halogenation Contains Chlorine (Cl)MANDATORY SEGREGATION. Must be routed to halogen-specific incineration streams to prevent equipment corrosion and dioxin emission.[1]
Oxime Ether C=N-O LinkageCHEMICAL STABILITY RISK. Susceptible to hydrolysis in strong acids/bases, potentially releasing hydroxylamine (toxic).[1] Keep waste streams neutral (pH 6–8).
Maleate Salt Dicarboxylic acid counterionACIDITY. Aqueous solutions may be acidic. Verify pH prior to commingling with other aqueous waste.
E/Z Mixture StereoisomersIRRELEVANT FOR DISPOSAL. The isomeric ratio affects biological activity but does not alter the thermodynamic requirements for incineration.

Hazard Identification & Pre-Disposal Assessment

Before handling waste, the generator must validate the material state. This protocol operates on a Self-Validating System : you must prove the waste stream's compatibility before adding Clovoxamine Maleate to it.

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2][3] Treat all dusts and solutions as bio-hazardous/toxic.

  • Environmental Hazard: Halogenated aromatics are persistent environmental pollutants. Zero tolerance for drain disposal.

  • Incompatibility: Strong oxidizers, strong acids (hydrolysis risk), and alkali metals.[1]

Waste Characterization & Segregation Strategy

Use the following logic to categorize Clovoxamine waste. This ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste generators.

Waste Stream Coding Table
Waste StateCompositionRCRA / Waste Code (Typ.)Labeling Requirement
Solid Waste Pure Clovoxamine Maleate, contaminated gloves, weighing boats.[1]D001 / Toxic (Check local listing; often treated as non-RCRA Regulated Hazardous Waste unless P/U listed, but best practice is Hazardous Incineration).[1]"Solid Waste: Toxic, Halogenated Pharmaceutical."
Liquid (Organic) Dissolved in MeOH, DMSO, or DCM.[1]F002 / D001 (If spent halogenated solvents are used).[4]"Halogenated Organic Solvents. Contains: Clovoxamine."
Liquid (Aqueous) HPLC waste, mother liquor (water-based).[1]Toxic / Irritant "Aqueous Waste: Toxic, Halogenated. pH Checked."

Operational Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste Disposal (Pure Substance & Debris)

Objective: Thermal destruction via high-temperature incineration.[1]

  • Containment: Place solid Clovoxamine Maleate or contaminated solids (wipes, PPE) into a wide-mouth HDPE (High-Density Polyethylene) jar .[1] Do not use metal cans due to potential corrosion from the maleate salt.

  • Labeling: Affix a hazardous waste label immediately. Explicitly check the box for "Halogenated" if your facility uses checkbox labels.

  • Sealing: Ensure the lid is screw-tight. If the waste is a fine powder, tape the seal to prevent dust aerosolization during transport.

  • Disposal Path: Transfer to the facility's Hazardous Waste Accumulation Area .

    • Verification: Confirm the waste manifest lists "Organochlorine Solid" or "Pharmaceutical Waste - Incineration Only."

Protocol B: Liquid Waste Disposal (Solutions)

Objective: Segregation to prevent cross-contamination of non-halogenated streams.[1]

  • Solvent Check: Determine the primary solvent.

    • If Dichloromethane (DCM), Chloroform, or >1% Halogen content : Use the Halogenated Waste Carboy .[1]

    • If Methanol, Ethanol, DMSO : You must still use the Halogenated Waste Carboy because the solute (Clovoxamine) contains chlorine.

    • Expert Insight: Never pour Clovoxamine solutions into "Non-Halogenated" or "Fuel Blending" drums. The chlorine content will disqualify the entire drum for fuel recovery, resulting in significant fines or re-classification costs.

  • pH Verification (Aqueous Only):

    • Dip a pH strip into the waste.

    • If pH < 5 or > 9, neutralize to pH 6–8 using Sodium Bicarbonate (base) or dilute Citric Acid (acid).

    • Reasoning: Neutralization prevents the hydrolysis of the oxime ether, ensuring no secondary toxic byproducts (hydroxylamines) are generated in the waste container.

  • Transfer: Pour into the designated carboy using a funnel. Close the latch/cap immediately.

Protocol C: Spill Management (Immediate Action)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

    • Solids: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a disposal bag.

  • Clean: Wipe the surface with a soap/water solution, followed by a methanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A) .

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

ClovoxamineDisposalStartWaste Generated:Clovoxamine MaleateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Wipes, PPE)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, HPLC)StateCheck->LiquidPathLiquidBin_SolidDISPOSAL BIN B:Solid Hazardous Waste(Incineration Only)SolidPath->Bin_SolidPack in HDPE JarLiquidTypeSolvent Base?LiquidPath->LiquidTypeHalogenatedSolventHalogenated Solvent(DCM, Chloroform)LiquidType->HalogenatedSolventCl/Br SolventsNonHalogenatedSolventNon-Halogenated Solvent(MeOH, DMSO, Water)LiquidType->NonHalogenatedSolventAlcohols/WaterBin_HaloLiquidDISPOSAL BIN A:Halogenated Organic WasteHalogenatedSolvent->Bin_HaloLiquidDirect RouteContaminationCheckContains >1% Clovoxamine?NonHalogenatedSolvent->ContaminationCheckContaminationCheck->Bin_HaloLiquidYes (Trace Cl present)ContaminationCheck->Bin_HaloLiquidNo (Still treat as Halofor safety/simplicity)

Figure 1: Decision logic for segregating Clovoxamine Maleate waste. Note that even non-halogenated solvents containing Clovoxamine are routed to the Halogenated stream due to the chlorine atom on the drug molecule.

References & Regulatory Grounding[1][5][6]

  • PubChem. (2025).[5] Clovoxamine | C14H21ClN2O2.[5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link][1]

  • Dartmouth EHS. (2025). Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link]

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